molecular formula C2H6O<br>CH3CH2OH<br>C2H6O<br>CH3CH2OH B7769910 Ethanol CAS No. 68475-56-9

Ethanol

Cat. No. B7769910
CAS RN: 68475-56-9
M. Wt: 46.07 g/mol
InChI Key: LFQSCWFLJHTTHZ-UHFFFAOYSA-N
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Description

Ethanol, also known as ethyl alcohol, is an organic compound with the chemical formula CH3CH2OH . It is a volatile, flammable, colorless liquid with a characteristic wine-like odor and pungent taste . Ethanol is naturally produced by the fermentation process of sugars by yeasts or via petrochemical processes such as ethylene hydration .


Synthesis Analysis

Ethanol is synthesized from non-petroleum carbon resources via syngas (a mixture of H2 and CO), which is an important but challenging research target . The current conversion of syngas to ethanol suffers from low selectivity or multiple processes with high energy consumption . A high-selective conversion of syngas into ethanol by a triple tandem catalysis has been reported .


Molecular Structure Analysis

Ethanol is a member of a class of organic compounds that are given the general name alcohols . A high ethanol usage of alcohol oxidase (AOX) was required in industry. In this study, a “expand substrate pocket” strategy achieved a high activity AOX from Hansenula polymorpha (H. polymorpha) by Phe to Val residue (F/V) site-directed mutation to enlarge ethanol channel .


Chemical Reactions Analysis

When ethanol reacts with sodium it gives hydrogen gas and sodium ethoxide as the final product .


Physical And Chemical Properties Analysis

At room temperature, Ethanol is always a liquid, and it has a melting point of 156K and a boiling point of 351 K . It is one of the most active ingredients of all alcoholic drinks .

Scientific Research Applications

Ethanol as a Biofuel

Scientific Field: Renewable Energy and Environmental Science

Methods of Application: Ethanol production involves several technologies and operations such as the hydration of ethylene, biomass residue, lignocellulosic materials, fermentation, electrochemical reduction, dimethyl ether, reverse water gas shift, and catalytic hydrogenation reaction .

Results or Outcomes: The improvement in the catalytic hydrogenation of CO2 into ethanol needs extensive research to address the properties that need modification, such as physical, catalytic, and chemical upgrading .

Ethanol in Biotechnology

Scientific Field: Biotechnology

Methods of Application: The book covers the most advanced developments among classical methods as well as more unconventional techniques .

Results or Outcomes: The book outlines various aspects of new applications and the increasing importance of ethanol as a renewable resource .

Ethanol as an Antibacterial and Antiviral Agent

Scientific Field: Medical and Health Sciences

Methods of Application: A solution containing Ethanol, when added to a wound or injured part of the body, dissolves the membrane and denature the proteins of the micro-organism, causing infection hence killing them .

Results or Outcomes: The application of ethanol in this manner effectively kills the microorganisms causing the infection .

Ethanol as a Solvent

Scientific Field: Industrial Chemistry

Methods of Application: Ethanol is used in various industrial processes as a solvent to dissolve substances and facilitate reactions .

Results or Outcomes: The use of ethanol as a solvent aids in the production of various organic chemicals .

Ethanol in Automotive Gasoline

Scientific Field: Automotive Engineering

Methods of Application: Ethanol is mixed with gasoline to form gasohol, which is used as fuel in automobiles .

Results or Outcomes: The use of ethanol in gasoline helps in reducing the carbon emissions from vehicles .

Ethanol in Alcoholic Beverages

Scientific Field: Food Science and Technology

Methods of Application: Ethanol is produced through the fermentation of sugars by yeast, which is then used in the production of alcoholic beverages .

Results or Outcomes: The presence of ethanol in these beverages gives them their intoxicating properties .

Ethanol in Bioethanol Production

Scientific Field: Biotechnology

Results or Outcomes: A research team from Osaka Metropolitan University found that tannin from persimmons improves the growth of the yeast strain Saccharomyces cerevisiae in the presence of ethanol . Yeast cultures grown in a medium containing ethanol and persimmon tannin showed an 8.9-fold increase in cell number compared to cultures grown in an ethanol medium without persimmon tannin .

Ethanol in Catalytic Processes

Scientific Field: Chemical Engineering

Methods of Application: The production of ethanol involves several technologies and operations such as the hydration of ethylene, biomass residue, lignocellulosic materials, fermentation, electrochemical reduction, dimethyl ether, reverse water gas shift, and catalytic hydrogenation reaction .

Results or Outcomes: An improvement in the catalytic hydrogenation of CO2 into ethanol needs extensive research to address the properties that need modification, such as physical, catalytic, and chemical upgrading .

Ethanol in Genetic Engineering

Scientific Field: Genetic Engineering

Methods of Application: The production of ethanol involves the use of genetically engineered microorganisms .

Results or Outcomes: The use of genetically engineered microorganisms in the production of ethanol has led to more efficient and innovative methods of production .

Ethanol in Genetic Engineering

Scientific Field: Genetic Engineering

Methods of Application: The production of ethanol involves the use of genetically engineered microorganisms .

Results or Outcomes: The use of genetically engineered microorganisms in the production of ethanol has led to more efficient and innovative methods of production .

Ethanol in Antioxidative Properties

Scientific Field: Biochemistry

Methods of Application: The study involves the use of persimmon tannin because it is known for its antioxidative properties . Persimmon tannin reduces ethanol-induced oxidative stress .

Results or Outcomes: Yeast cultures grown in a medium containing ethanol and persimmon tannin showed an 8.9-fold increase in cell number compared to cultures grown in an ethanol medium without persimmon tannin .

Ethanol in Catalytic Processes

Scientific Field: Chemical Engineering

Methods of Application: The production of ethanol involves several technologies and operations such as the hydration of ethylene, biomass residue, lignocellulosic materials, fermentation, electrochemical reduction, dimethyl ether, reverse water gas shift, and catalytic hydrogenation reaction .

Results or Outcomes: An improvement in the catalytic hydrogenation of CO2 into ethanol needs extensive research to address the properties that need modification, such as physical, catalytic, and chemical upgrading .

Safety And Hazards

Ethanol is flammable and may produce toxic gases when exposed to heat . It can irritate the throat, nose, and lungs when inhaled. Exposure to large amounts of ethanol may cause nausea, vomiting, headaches, and blurred vision .

Future Directions

After decades of false starts, cellulosic ethanol may arrive just as the chemical and fuel industries clamor for a low-carbon feedstock . The global push toward net-zero carbon emissions is now poised to combine with an improved suite of cellulosic technologies to usher in a new era for ethanol .

properties

IUPAC Name

ethanol
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InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3
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InChI Key

LFQSCWFLJHTTHZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCO
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Molecular Formula

C2H6O, Array, CH3CH2OH
Record name DENATURED ALCOHOL
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Record name ETHANOL
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Record name ETHANOL (ANHYDROUS)
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Record name ethanol
Source Wikipedia
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Related CAS

42845-45-4
Record name Ethanol, dimer
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DSSTOX Substance ID

DTXSID9020584
Record name Ethanol
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Molecular Weight

46.07 g/mol
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Physical Description

Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage., Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air., Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid, Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colourless, mobile liquid with a characteristic odour and a burning taste, Clear, colorless liquid with a weak, ethereal, vinous odor.
Record name DENATURED ALCOHOL
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Record name ETHANOL
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Record name Ethanol
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Record name Ethyl alcohol
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Record name Ethanol
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Record name ETHANOL (ANHYDROUS)
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Record name ETHYL ALCOHOL (ETHANOL)
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Boiling Point

173.3 °F at 760 mmHg (NTP, 1992), 78.24 °C, 78 °C, 173 °F
Record name ETHANOL
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Record name Ethanol
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Record name ETHANOL (ANHYDROUS)
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Record name ETHYL ALCOHOL (ETHANOL)
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Record name Ethyl alcohol
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

55 °F (NTP, 1992), 55 °F, 14.0 °C (57.2 °F) - closed cup, Table: Flash Point for Ethyl Alcohol and Water [Table#229], 55 °F (13 °C) (closed cup), 12.0 °C c.c.
Record name ETHANOL
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Record name Ethanol
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Record name ETHANOL (ANHYDROUS)
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Record name ETHYL ALCOHOL (ETHANOL)
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, miscible /1X10+6 mg/L/ at 25 °C, Miscible with ethyl ether, acetone, chloroform; soluble in benzene, Miscible with many organic solvents, 1000.0 mg/mL, Solubility in water: miscible, Soluble in water, Miscible
Record name ETHANOL
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Record name Ethanol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Record name Ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Record name Ethyl alcohol
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Density

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7893 g/cu cm at 20 °C, Relative density (water = 1): 0.79, < 0.810, 0.79
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Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
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Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
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Record name Ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
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Vapor Density

1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.59
Record name ETHANOL
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Record name Ethanol
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Record name ETHANOL (ANHYDROUS)
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Record name ETHYL ALCOHOL (ETHANOL)
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Vapor Pressure

40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992), 59.3 [mmHg], VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa, 59.3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 5.8, 44 mmHg
Record name ETHANOL
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Record name Ethyl alcohol
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Record name Ethanol
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Record name ETHYL ALCOHOL (ETHANOL)
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Record name Ethyl alcohol
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Mechanism of Action

Ethanol affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors. Alcohol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate. The sedative effects of ethanol are mediated through binding to GABA receptors and glycine receptors (alpha 1 and alpha 2 subunits). It also inhibits NMDA receptor functioning. In its role as an anti-infective, ethanol acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes., ... Ethanol is known to affect a large number of membrane proteins that participate in signaling pathways such as neurotransmitter receptors, enzymes, and ion channels, and there is extensive evidence that ethanol interacts with a variety of neurotransmitters. The major actions of ethanol involve enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABAa receptors and blockade of the N-methyl-D-aspartate (NMDA) subtype of glutamate, an excitatory amine acid (EAA) receptor. Animal studies indicate that the acute effects of ethanol result from competitive inhibition of glycine binding to NMDA receptor and disruption of glutamatergic neurotransmission by inhibiting the response of the NMDA receptor. Persistent glycine antagonism and attenuation of glutamatergic neurotransmission by chronic ethanol exposure results in tolerance to ethanol by enhancing EAA neurotransmission and NMDA receptor upregulation. The latter appears to involve selective increases in NMDA R2B subunit concentrations and other molecular changes in specific brain loci. The abrupt withdrawal of ethanol thus produces a hyperexcitable state that leads to the ethanol withdrawal syndrome and excitotoxic neuronal death. GABA-mediated inhibition, which normally acts to limit excitation, is eliminated during ethanol withdrawal syndrome and further intensifies this excitation. In addition, NMDA receptors function to inhibit the release of dopamine in the nucleus accumbens and mesolimbic structures, which modulate the reinforcing action of addictive xenobiotics such as ethanol. By inhibiting NMDA receptor activity, ethanol could increase dopamine release from the nucleus accumbens and ventral tegmental area and could thus create dependence. Chronic ethanol administration also results in tolerance, dependence, and an ethanol withdrawal syndrome, mediated, in part, by desensitization and or downregulation of GABAa receptors., The development of alcoholic ketoacidosis (AKA) requires that a combination of physical and physiologic events occur. The normal response to starvation and depletion of hepatic glycogen stores is for amino acids to be converted to pyruvate. Pyruvate can serve as a substrate for gluconeogenesis, be converted to acetyl-CoA, which can enter the Krebs cycle or can be utilized in various biosynthetic pathways (eg, fatty acid, ketone bodies, cholesterol, and acetylcholine) ... Ethanol metabolism generates NADH, resulting in an excess of reducing potential. This high redox state favors the conversion of pyruvate to lactate, diverting pyruvate from being a substrate for gluconeogenesis. To compensate for the lack of normal metabolic substrates, the body mobilizes fat from adipose tissue and increased fatty acid metabolism as an alternative source of energy. This response is mediated by a decrease in insulin and an increased secretion of glucagon, catecholamines, growth hormone, and cortisol. Fatty acid metabolism results in the formation of acetyl-CoA and it combines with the excess acetate that is generated from ethanol metabolism to form acetoacetate. Most of the acetoacetate is reduced to beta-hydroxybutyrate due to the excess reducing potential or high redox state of the cell. Volume depletion interferes with the renal elimination of acetoacetate and beta-hydroxybutyrate, and contributes to the acidosis. An elevated lactate concentration may result from shunting from pyruvate or from hypoperfusion or infection that may coexist with the underlying ketoacidosis., Adenosine may mediate many of the acute and chronic motor effects of ethanol on the brain. Ethanol, probably through its metabolite, acetate, prevents adenosine uptake, raising synaptic adenosine concentrations. Excessive stimulation of several adenosine receptors in the cerebellum may explain much of the motor impairment from low ethanol concentrations. In fact, animals made tolerant to ethanol develop cross-tolerance to adenosine agonists. In mice, adenosine receptor agonists increase ethanol-induced incoordination while adenosine antagonists decrease this intoxicating response., Chronic ethanol (alcohol) administration has been associated with alterations in the binding and function of the gamma-aminobutyric acid (GABAA) receptor. To evaluate the mechanism underlying these changes, /the authors/ measured the steady state levels of the mRNAs for the alpha 1, alpha 2, alpha 3, alpha 5, and alpha 6 subunits of the GABAA receptor after chronic ethanol administration to rats and ethanol withdrawal for 24 hr. The results indicated that chronic ethanol administration resulted in a 61% decline in the level of the GABAA receptor alpha 1 subunit mRNAs [3.8 and 4.3 kilobases (kb)] in the cerebral cortex in rats. The levels of the alpha 2 subunit mRNAs (6 and 3 kb) and the alpha 5 subunit mRNA (2.8 kb) were also reduced, by 61, 45, and 51%, respectively, whereas there was no change in the level of the alpha 3 subunit mRNA (3 kb). Furthermore, the ethanol-induced decrease in receptor mRNA levels persisted for 24 hr, after withdrawal of ethanol and returned to control values at 36 hr of withdrawal. alpha 1 mRNA levels in cerebellum also decreased by 28%. The level of the alpha 6 subunit mRNA, which selectively encodes Ro15-4513 binding sites, was found to be increased by approximately 76% in the cerebellum. Also, the photoaffinity labeling studies using [3H]Ro15-4513 indicated an increase in the levels of various protein components of the GABAA receptor, in the cerebellum and the cerebral cortex (e.g., 50- and 55-kDa proteins in the cerebellum and 41- and 50-kDa proteins in the cortex), after chronic ethanol treatment. The increase in alpha 6 mRNA in the cerebellum might be related to the increased labeling of the 55-kDa (approximately 56-kDa) protein and partially responsible for the increased binding ... . Because the alpha 6 subunit is not expressed in cortex, involvement of an as yet unknown subunit in this region cannot be ruled out. The effect of chronic ethanol treatment appears to be specific for GABAA receptor subunit mRNAs, because the same treatment did not alter the levels of glyceraldehyde-3-dehydrogenase mRNA or poly(A)+ RNA. In summary, these data indicate that chronic ethanol treatment results in an alteration in the regulation of expression of GABAA receptor subunit-encoding mRNAs, which could be due to alterations in transcription or mRNA stability., For more Mechanism of Action (Complete) data for Ethanol (8 total), please visit the HSDB record page.
Record name Ethanol
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Record name Ethanol
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Impurities

...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant.
Record name Ethanol
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Product Name

Ethanol

Color/Form

Clear, colorless, very mobile liquid

CAS RN

64-17-5
Record name DENATURED ALCOHOL
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Melting Point

-173.4 °F (NTP, 1992), -114.14 °C, -114.1 °C, -114 °C, -173 °F
Record name ETHANOL
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Record name Ethanol
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Record name Ethyl alcohol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethanol
Reactant of Route 2
Ethanol
Reactant of Route 3
Ethanol
Reactant of Route 4
Ethanol
Reactant of Route 5
Ethanol
Reactant of Route 6
Ethanol

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